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Compound of Interest

Compound Name: Dimethyl bromomalonate

Cat. No.: B1294421

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on dimethyl bromomalonate (CAS
No. 868-26-8), a key reagent in organic synthesis. It covers its chemical and physical
properties, safety information, and detailed experimental protocols for its synthesis and major

applications.

Core Properties of Dimethyl Bromomalonate

Dimethyl bromomalonate is a reactive liquid primarily utilized as an intermediate in the
synthesis of more complex molecules, particularly in the formation of cyclopropane rings and in
free-radical addition reactions.

Physicochemical Data

The key physical and chemical properties of dimethyl bromomalonate are summarized below
for easy reference.
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Property Value Reference(s)

CAS Number 868-26-8

Molecular Formula CsH7BrOa4

Molecular Weight 211.01 g/mol

Appearance C.:Ieér, colorless to light yellow
liquid

Density 1.601 g/mL at 25 °C

Boiling Point 105-108 °C at 11 mmHg

Refractive Index n20/D 1.460

Flash Point 110 °C (230 °F) - closed cup
Miscible with alcohol and

Solubility diethyl ether. Slightly soluble in

water. (Data for analogous

Dimethyl Malonate)

Spectroscopic Data
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Spectroscopy Data Reference(s)

Spectra available. Key signals
expected for methoxy protons
(-OCHs) and the alpha-proton
(-CHBI).

1H NMR

Spectra available. Key signals
expected for carbonyl carbons

13C NMR (C=0), the alpha-carbon (-
CHBr), and methoxy carbons (-
OCHs).

Mass Spectrometry Spectra available.

Spectra available. Strong
Infrared (IR) absorption bands are expected

for the C=0 (ester) groups.

Safety and Handling

Dimethyl bromomalonate is a corrosive compound that requires careful handling in a
laboratory setting. Adherence to appropriate safety protocols is mandatory.

H | Identificati | GHS Classificati

Hazard Class GHS Pictogram Signal Word Hazard Statement

H314: Causes severe
Skin Corrosion 1B wualt text Danger skin burns and eye

damage.

Personal Protective Equipment (PPE) and Handling

o Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.

o Eye/Face Protection: Wear chemical safety goggles and a face shield.
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o Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and
closed-toe shoes.

o Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate
organic vapor cartridge.

o Storage: Store in a cool, dry place away from incompatible materials. Keep the container
tightly sealed.

Experimental Protocols

Detailed methodologies for the synthesis of dimethyl bromomalonate and its application in
key synthetic transformations are provided below.

Protocol 1: Synthesis of Dimethyl Bromomalonate via
Bromination

This protocol is adapted from a verified procedure for the synthesis of diethyl bromomalonate
and is expected to yield the target compound with high purity.

Reaction: CH2(COOCHS3)z2 + Br2 = BrCH(COOCHS3)2 + HBr

Materials:

Dimethyl malonate

Dry bromine (Brz)

Carbon tetrachloride (CCls, anhydrous)

5% Sodium carbonate (Na2COs) solution
Procedure:

o Apparatus Setup: Equip a three-necked flask with a mechanical stirrer, a reflux condenser
connected to a gas trap (for HBr absorption), and a dropping funnel.
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« Initial Charge: In the flask, place 1.0 mole of dimethyl malonate and 150 mL of anhydrous
carbon tetrachloride.

» Bromine Addition: In the dropping funnel, place 1.03 moles of dry bromine.

e Reaction Initiation: Start the stirrer and add a few milliliters of bromine to the flask. Gently
warm the flask with a heat source (e.g., a light bulb) until the reaction begins, indicated by
the evolution of hydrogen bromide gas.

e Reaction Continuation: Add the remaining bromine dropwise at a rate that maintains a gentle
reflux.

o Completion: After the addition is complete, continue to reflux the mixture for approximately
one hour, or until the evolution of HBr ceases.

o Workup: Cool the reaction mixture to room temperature. Wash the organic solution five times
with 50 mL portions of 5% sodium carbonate solution to neutralize any remaining acid.

 Purification: Separate the organic layer and distill under reduced pressure to purify the
dimethyl bromomalonate.

Caption: Workflow for the synthesis of dimethyl bromomalonate.

Protocol 2: Enantioselective Synthesis of
Nitrocyclopropanes

This general protocol is based on the organocatalytic method developed by Xuan, Yan, and
colleagues, which achieves high enantioselectivity.[1]

Reaction: Aryl-CH=CH-NO:z + BrCH(COOCHS3)2 --(Catalyst)--> Aryl-Cyclopropane-(NOz2)
(COOCH:3)2

Materials:
e [B-Nitrostyrene derivative (1.0 eq)

o Dimethyl bromomalonate (1.2 eq)
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e 6'-Demethyl quinine catalyst (e.g., 10 mol%)

¢ Anhydrous solvent (e.g., Toluene or CH2ClI2)

e Base (e.g., K2COs or another suitable inorganic base)
Procedure:

» Reaction Setup: To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon),
add the B-nitrostyrene derivative, the 6'-demethyl quinine catalyst, and the base.

» Solvent Addition: Add the anhydrous solvent and stir the mixture at the desired temperature
(e.g., room temperature or 0 °C).

» Reagent Addition: Add the dimethyl bromomalonate to the stirring mixture.

» Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or High-
Performance Liquid Chromatography (HPLC). The reaction may take several hours to days
depending on the substrate.

e Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution
of NHaCl.

» Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or
dichloromethane (3x).

e Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SOa4 or
MgSOa, filter, and concentrate the solvent under reduced pressure.

« Purification: Purify the crude product by flash column chromatography on silica gel to yield
the desired nitrocyclopropane derivative.
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Workflow: Enantioselective Nitrocyclopropane Synthesis
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Caption: Experimental workflow for nitrocyclopropane synthesis.
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Protocol 3: Manganese(lll)-Promoted Free-Radical
Addition to Olefins

Dimethyl bromomalonate can participate in free-radical chain addition reactions with olefins,
promoted by Manganese(lll) acetate. This reaction is a powerful tool for forming carbon-carbon
bonds.

Logical Relationship: This process involves the in-situ generation of a bromomalonyl radical via
oxidation by Mn(lll). This radical then adds to an olefin, creating a new carbon-centered radical,
which is subsequently trapped to form the final product.

General Procedure Outline:

e Setup: Areaction vessel is charged with the olefin substrate, dimethyl bromomalonate, and
Manganese(lll) acetate (typically in excess).

e Solvent: A suitable solvent, often acetic acid, is used.
¢ Reaction: The mixture is heated (e.g., reflux) to initiate the radical reaction.

o Workup: After completion, the reaction is cooled, and the manganese salts are removed,
typically through an aqueous workup and extraction.

« Purification: The final product is purified by chromatography or distillation.

Logical Pathway: Mn(Ill)-Promoted Radical Addition

1. Radical Initiation 2. Propagation 3. Termination
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(Oxidant) Bromomalonate Radical (e.g., Styrene) Radical (Dimethyl 2-bromoalkylmalonate)

Click to download full resolution via product page

Caption: Logical pathway of Mn(lll)-promoted radical addition.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1294421?utm_src=pdf-body
https://www.benchchem.com/product/b1294421?utm_src=pdf-body
https://www.benchchem.com/product/b1294421?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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